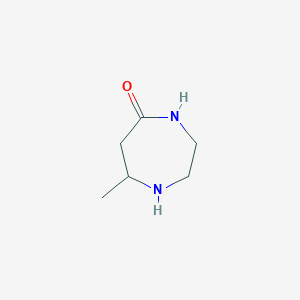

7-Methyl-1,4-diazepan-5-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-methyl-1,4-diazepan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-5-4-6(9)8-3-2-7-5/h5,7H,2-4H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJPCEVKBOAXMAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)NCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001275440 | |

| Record name | Hexahydro-7-methyl-5H-1,4-diazepin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001275440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90673-37-3 | |

| Record name | Hexahydro-7-methyl-5H-1,4-diazepin-5-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90673-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexahydro-7-methyl-5H-1,4-diazepin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001275440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-methyl-1,4-diazepan-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 7-Methyl-1,4-diazepan-5-one: Structure, Properties, and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methyl-1,4-diazepan-5-one is a heterocyclic organic compound belonging to the diazepanone family. This seven-membered ring system, containing two nitrogen atoms, serves as a crucial scaffold in medicinal chemistry. Its derivatives have garnered significant attention for their diverse biological activities, acting as intermediates in the synthesis of complex pharmaceutical agents. Notably, the chiral form, (R)-7-Methyl-1,4-diazepan-5-one, is a key building block in the synthesis of Suvorexant, a dual orexin receptor antagonist used for the treatment of insomnia[1][2][3]. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthetic approaches to this compound, offering valuable insights for its application in research and drug development.

Chemical Structure and Nomenclature

The core structure of this compound consists of a seven-membered ring with nitrogen atoms at positions 1 and 4, a ketone group at position 5, and a methyl group at position 7. The systematic IUPAC name for this compound is this compound. The presence of a chiral center at the 7-position gives rise to two enantiomers: (R)-7-Methyl-1,4-diazepan-5-one and (S)-7-Methyl-1,4-diazepan-5-one.

dot graph "7_Methyl_1_4_diazepan_5_one_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];

} Caption: Chemical structure of this compound.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application in synthetic chemistry.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂N₂O | - |

| Molecular Weight | 128.17 g/mol | [4] |

| CAS Number | 90673-37-3 (racemic) 1394957-73-3 ((R)-enantiomer) | [4] |

| Appearance | White to off-white solid | Inferred from related compounds |

| Melting Point | 113-114 °C | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. Limited solubility in water. | Inferred from structure |

| pKa | Not available | - |

Note: Some properties are inferred based on the chemical structure and data from similar compounds due to the limited availability of specific experimental data for this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the diazepane ring and the methyl group. The chemical shifts and coupling patterns will be influenced by the ring conformation and the neighboring functional groups.

¹³C NMR Spectroscopy: The carbon NMR spectrum should display six unique carbon signals corresponding to the methyl group, the four methylene/methine carbons in the ring, and the carbonyl carbon. The carbonyl carbon is expected to have the most downfield chemical shift.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band corresponding to the C=O stretching vibration of the amide group, typically in the range of 1650-1680 cm⁻¹. N-H stretching vibrations from the secondary amines in the ring are also expected in the region of 3200-3400 cm⁻¹.

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the compound (128.17 g/mol ). Fragmentation patterns would likely involve cleavage of the diazepane ring.

Synthetic Methodologies

The synthesis of this compound can be approached through several strategic routes, primarily involving the formation of the seven-membered ring through cyclization. A plausible and efficient method is the intramolecular cyclization of a linear precursor.

Proposed Synthetic Pathway

A logical approach to the synthesis of this compound involves the reaction of ethyl 3-aminobutanoate with ethylenediamine, followed by an intramolecular cyclization.

dot graph "Synthetic_Pathway" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#34A853"];

} Caption: Proposed synthetic pathway for this compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of N-(2-aminoethyl)-3-aminobutanamide

-

In a round-bottom flask, combine ethyl 3-aminobutanoate (1 equivalent) and ethylenediamine (2 equivalents) in a suitable solvent such as methanol.

-

Heat the mixture to reflux for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure to yield the crude N-(2-aminoethyl)-3-aminobutanamide. Purification can be achieved by column chromatography if necessary.

-

Rationale: The use of excess ethylenediamine helps to drive the amidation reaction to completion and minimize the formation of side products. Methanol is a suitable polar solvent for both reactants.

Step 2: Intramolecular Cyclization to this compound

-

The crude or purified N-(2-aminoethyl)-3-aminobutanamide is heated at a high temperature (e.g., 150-200 °C) under an inert atmosphere (e.g., nitrogen or argon).

-

The cyclization reaction results in the formation of this compound with the elimination of ammonia.

-

The product can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

-

Rationale: Thermal cyclization of amino amides is a common method for the formation of lactams. The high temperature provides the necessary activation energy for the intramolecular nucleophilic attack of the terminal amine onto the amide carbonyl, followed by the elimination of ammonia.

Applications in Drug Discovery and Development

The 1,4-diazepan-5-one scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. The methyl substitution at the 7-position introduces a chiral center, allowing for stereospecific interactions with biological receptors, which can lead to improved efficacy and reduced side effects of a drug.

The most prominent example of the application of a this compound derivative is in the synthesis of Suvorexant. The (R)-enantiomer serves as a critical chiral building block for constructing the core of this insomnia drug[1][2][3]. This highlights the importance of this compound as a valuable intermediate for accessing complex and biologically active molecules. Further research into derivatives of this scaffold could lead to the discovery of new therapeutic agents for a variety of diseases.

Conclusion

This compound is a heterocyclic compound of significant interest due to its role as a key synthetic intermediate in the pharmaceutical industry. While detailed experimental data on the parent compound is limited, its structural features and the known biological activities of its derivatives underscore its potential in drug discovery. The synthetic pathways outlined in this guide provide a foundation for its preparation in a laboratory setting. Further research to fully characterize its physicochemical properties and explore its biological activity is warranted and could unveil new applications for this versatile molecular scaffold.

References

- Yuan, H., Guo, L., & Pan, X. (n.d.). SYNTHESIS OF ANTI-INSOMNIA DRUG SUVOREXANT. School of Perfume and Aroma Technology, Shanghai Institute of Technology.

-

Semantic Scholar. (n.d.). Mass spectrometry of aromatic cyclic imides and amides. Part II: electron ionization induced decomposition of N. Retrieved from [Link]

-

ResearchGate. (2025). Laboratory and practical synthesis of Suvorexant, a selective dual orexin receptor antagonist. Retrieved from [Link]

-

Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate. (n.d.). Retrieved from [Link]

- Mass Spectrometric Analysis of Cyclic Peptides. (n.d.). Royal Society of Chemistry.

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved from [Link]

- Shimadzu. (2019). Structural Characterization of Cyclic Peptides using a Quadrupole Time-of-Flight Mass Spectrometer.

-

Suvorexant | New Drug Approvals. (n.d.). Retrieved from [Link]

- Google Patents. (n.d.). US20190276414A1 - Chiral resolution of an intermediate of suvorexant and cocrystals thereof.

-

MDPI. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental and theoretical investigation of spectroscopic properties of diazepam. Retrieved from [Link]

- Journal of Chemical and Pharmaceutical Research. (2015).

-

PMC. (n.d.). Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of Diazepam. Retrieved from [Link]

-

PMC. (n.d.). The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides. Retrieved from [Link]

-

ResearchGate. (n.d.). Review on Synthesis of Biologically Active Diazepam Derivatives. Retrieved from [Link]

-

SpectraBase. (n.d.). Diazepam - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

- 13-C NMR Chemical Shift Table.pdf. (n.d.).

- The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.

-

Wikipedia. (n.d.). Diazepam. Retrieved from [Link]

-

PubChem. (n.d.). Diazepam. Retrieved from [Link]

-

ResearchGate. (n.d.). Amide-I and -II Vibrations of the Cyclic β-Sheet Model Peptide Gramicidin S in the Gas Phase. Retrieved from [Link]

-

NIST. (n.d.). Diazepam. Retrieved from [Link]

-

ResearchGate. (n.d.). Near-infrared Fourier transform surface-enhanced Raman scattering spectroscopy of 1,4-benzodiazepine drugs gold films over nanospheres. Retrieved from [Link]

-

PubMed. (2007). Design, synthesis, and biological activity of 5,10-dihydro-dibenzo[b,e][5][6]diazepin-11-one-based potent and selective Chk-1 inhibitors. Retrieved from [Link]

-

PubMed. (n.d.). Quality control Fourier transform infrared determination of diazepam in pharmaceuticals. Retrieved from [Link]

-

SpectraBase. (n.d.). Diazepam - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). Diazepam. Retrieved from [Link]

-

SpectraBase. (n.d.). Diazepam - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

NIST. (n.d.). Diazepam. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. US20190276414A1 - Chiral resolution of an intermediate of suvorexant and cocrystals thereof - Google Patents [patents.google.com]

- 4. 1394957-73-3|(R)-7-Methyl-1,4-diazepan-5-one|BLD Pharm [bldpharm.com]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. html.rhhz.net [html.rhhz.net]

An In-Depth Technical Guide to the Synthesis of 7-Methyl-1,4-diazepan-5-one

Abstract

This technical guide provides a comprehensive and scientifically rigorous approach to the synthesis of 7-Methyl-1,4-diazepan-5-one, a valuable heterocyclic scaffold for drug discovery and development. Recognizing the absence of a directly established synthetic route in the current literature, this document outlines a novel, rational, and efficient three-step pathway commencing from the readily available and chiral starting material, N-Boc-L-alanine. The synthesis involves a strategic amide coupling with mono-Boc-protected ethylenediamine, followed by deprotection and a subsequent intramolecular cyclization to yield the target diazepan-5-one. This guide is intended for researchers, medicinal chemists, and process development scientists, offering not only a detailed experimental protocol but also a thorough discussion of the underlying chemical principles and strategic considerations for each synthetic step.

Introduction and Strategic Overview

The 1,4-diazepan-5-one core is a significant structural motif in medicinal chemistry, often serving as a key building block for the development of novel therapeutic agents. The introduction of a methyl group at the 7-position, particularly with defined stereochemistry, can profoundly influence the pharmacological properties of the resulting compounds by introducing a chiral center that can lead to improved target binding and selectivity. This guide details a robust synthetic strategy for accessing (S)-7-Methyl-1,4-diazepan-5-one, leveraging the chiral pool of L-alanine.

Our synthetic approach is predicated on a linear sequence involving three key transformations:

-

Amide Bond Formation: The synthesis initiates with the coupling of N-Boc-L-alanine and mono-Boc-ethylenediamine. This step is crucial for assembling the linear precursor containing all the necessary atoms for the final heterocyclic ring. The use of orthogonal Boc protecting groups is a key strategic decision, allowing for selective deprotection in a subsequent step.

-

Selective Deprotection: The next step involves the selective removal of the Boc group from the terminal amino group of the coupled product, unmasking the nucleophilic amine required for the final cyclization.

-

Intramolecular Cyclization: The final and key step is the intramolecular cyclization of the deprotected amino-amide to form the seven-membered diazepan-5-one ring. This transformation is driven by the nucleophilic attack of the primary amine onto the amide carbonyl.

This strategy was designed for its efficiency, high potential for stereochemical retention, and the use of commercially available and relatively inexpensive starting materials.

Reaction Schematics and Mechanistic Considerations

The overall synthetic pathway is depicted below:

Figure 1: Proposed synthetic pathway for (S)-7-Methyl-1,4-diazepan-5-one.

Mechanistic Insights:

The key intramolecular cyclization step is facilitated by heating the deprotected amino-amide intermediate under high dilution conditions. This favors the intramolecular reaction over intermolecular polymerization. The primary amine, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the amide. This is followed by the departure of ammonia, leading to the formation of the thermodynamically stable seven-membered ring.

Detailed Experimental Protocols

Step 1: Synthesis of N-(2-((tert-butoxycarbonyl)amino)ethyl)-2-((tert-butoxycarbonyl)amino)propanamide

Materials:

-

N-Boc-L-alanine (1.0 eq)

-

Mono-Boc-ethylenediamine (1.0 eq)[1]

-

HATU (1.1 eq)

-

DIPEA (2.5 eq)

-

Anhydrous DMF

Procedure:

-

To a solution of N-Boc-L-alanine (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).[2]

-

Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.

-

Add mono-Boc-ethylenediamine (1.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 12 hours.

-

Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous LiCl solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired coupled product.

Step 2: Synthesis of 2-amino-N-(2-aminoethyl)propanamide

Materials:

-

N-(2-((tert-butoxycarbonyl)amino)ethyl)-2-((tert-butoxycarbonyl)amino)propanamide (1.0 eq)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the product from Step 1 in a 1:1 mixture of DCM and TFA.

-

Stir the solution at room temperature for 2 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

-

The resulting crude diamine TFA salt is used directly in the next step without further purification.

Step 3: Synthesis of (S)-7-Methyl-1,4-diazepan-5-one

Materials:

-

2-amino-N-(2-aminoethyl)propanamide TFA salt (1.0 eq)

-

High-boiling point solvent (e.g., toluene or xylene)

-

Base (e.g., triethylamine)

Procedure:

-

Dissolve the crude diamine TFA salt in a large volume of toluene (to achieve high dilution, approximately 0.01 M).

-

Add triethylamine (2.2 eq) to neutralize the TFA salt.

-

Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove any water.

-

Continue refluxing for 24-48 hours, monitoring the reaction by LC-MS for the formation of the desired product and the disappearance of the starting material. The intramolecular cyclization of amino amides is a known method for lactam formation.[3][4]

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield (S)-7-Methyl-1,4-diazepan-5-one.

Quantitative Data Summary

| Step | Product | Starting Materials | Key Reagents | Expected Yield | Purity (by LC-MS) |

| 1 | N-(2-((tert-butoxycarbonyl)amino)ethyl)-2-((tert-butoxycarbonyl)amino)propanamide | N-Boc-L-alanine, mono-Boc-ethylenediamine | HATU, DIPEA | 80-90% | >95% |

| 2 | 2-amino-N-(2-aminoethyl)propanamide TFA salt | Product from Step 1 | TFA, DCM | Quantitative | Used crude |

| 3 | (S)-7-Methyl-1,4-diazepan-5-one | Product from Step 2 | Toluene, Heat | 50-60% | >98% |

Table 1: Summary of expected yields and purities for the synthesis of (S)-7-Methyl-1,4-diazepan-5-one.

Experimental Workflow Visualization

Figure 2: Detailed experimental workflow for the synthesis.

Conclusion

This technical guide presents a well-reasoned and detailed synthetic route to this compound from readily available starting materials. The proposed three-step synthesis, involving amide coupling, deprotection, and intramolecular cyclization, is designed to be robust, scalable, and to afford the target molecule with high stereochemical purity. The provided experimental protocols and strategic insights are intended to empower researchers in the fields of medicinal chemistry and drug development to access this valuable heterocyclic scaffold for their research endeavors.

References

-

Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. (2024). Chemical Communications. Retrieved from [Link]

Sources

- 1. Boc-ethylenediamine | Sigma-Aldrich [sigmaaldrich.com]

- 2. benchchem.com [benchchem.com]

- 3. Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Spectroscopic Characterization of 7-Methyl-1,4-diazepan-5-one: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characterization of the heterocyclic compound 7-Methyl-1,4-diazepan-5-one. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) as applied to this molecule. In the absence of publicly available experimental spectra, this guide presents a detailed analysis of predicted spectroscopic data, grounded in fundamental principles and data from analogous structures. This approach not only offers a robust framework for the characterization of this compound but also serves as an educational resource for the spectroscopic analysis of related small molecules.

Molecular Structure and Spectroscopic Relevance

This compound is a seven-membered heterocyclic compound containing a secondary amide, a secondary amine, and a chiral center at the methyl-substituted carbon. Its molecular formula is C₆H₁₂N₂O, with a monoisotopic mass of 128.09496 Da. The structural features of this molecule give rise to a unique spectroscopic fingerprint, which is invaluable for its identification and characterization.

Key Structural Features for Spectroscopic Analysis:

-

Amide Group: The carbonyl (C=O) and N-H bonds will produce characteristic signals in IR and influence the chemical shifts of adjacent protons and carbons in NMR.

-

Diazepane Ring: The conformationally flexible seven-membered ring will result in complex NMR spectra, potentially showing distinct signals for axial and equatorial protons.

-

Methyl Group: This group will give a characteristic doublet in the ¹H NMR spectrum and a distinct signal in the upfield region of the ¹³C NMR spectrum.

-

Chiral Center: The presence of a stereocenter at C7 can lead to diastereotopic protons in the adjacent methylene groups, further complicating the NMR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. For this compound, a combination of ¹H NMR, ¹³C NMR, and 2D NMR techniques would be employed for a complete structural assignment.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.0-7.5 | br s | 1H | NH (amide) | The amide proton is expected to be deshielded and may exhibit broadness due to quadrupole coupling with the nitrogen and chemical exchange. |

| ~ 3.5-3.8 | m | 1H | CH -CH₃ | This methine proton is adjacent to the nitrogen atom and the methyl group, leading to a downfield shift and complex multiplicity. |

| ~ 3.2-3.4 | m | 2H | CH ₂-NH | Methylene group adjacent to the secondary amine. |

| ~ 2.8-3.1 | m | 2H | CH ₂-C=O | Methylene group alpha to the amide carbonyl. |

| ~ 2.5-2.7 | m | 2H | NH -CH ₂ | Methylene group adjacent to the amide nitrogen. |

| ~ 1.8-2.2 | br s | 1H | NH (amine) | The amine proton signal is often broad and its chemical shift is concentration and solvent dependent. |

| ~ 1.2-1.4 | d | 3H | CH-CH ₃ | The methyl group will appear as a doublet due to coupling with the adjacent methine proton. |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 170-175 | C =O | The amide carbonyl carbon is significantly deshielded. |

| ~ 50-55 | C H-CH₃ | The methine carbon is shifted downfield by the adjacent nitrogen atom. |

| ~ 45-50 | C H₂-NH | Methylene carbon adjacent to the secondary amine. |

| ~ 40-45 | C H₂-C=O | Methylene carbon alpha to the amide carbonyl. |

| ~ 35-40 | NH-C H₂ | Methylene carbon adjacent to the amide nitrogen. |

| ~ 15-20 | CH-C H₃ | The methyl carbon appears in the upfield aliphatic region. |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Acquire a standard one-pulse ¹H spectrum with a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30) with a 30° pulse angle and a relaxation delay of 2 seconds.

-

-

2D NMR (Optional but Recommended):

-

Acquire a COSY (Correlation Spectroscopy) spectrum to establish ¹H-¹H coupling networks.

-

Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate directly bonded ¹H and ¹³C atoms.

-

Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and piecing together the molecular framework.

-

NMR Workflow Diagram

Caption: Workflow for NMR analysis of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by absorptions from the amide and amine groups, as well as the aliphatic C-H bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~ 3300 | Medium, sharp | N-H stretch | Secondary Amide |

| ~ 3250 | Medium, broad | N-H stretch | Secondary Amine |

| 2960-2850 | Medium-Strong | C-H stretch | Aliphatic (CH₃, CH₂, CH) |

| ~ 1650 | Strong | C=O stretch (Amide I) | Secondary Amide |

| ~ 1550 | Medium | N-H bend (Amide II) | Secondary Amide |

| 1465-1450 | Medium | C-H bend | CH₂ (scissoring), CH₃ (asymmetric) |

| ~ 1375 | Medium | C-H bend | CH₃ (symmetric) |

Experimental Protocol for IR Data Acquisition (ATR)

-

Sample Preparation: Place a small amount of the solid or liquid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Scan: Acquire the IR spectrum of the sample over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum.

IR Spectroscopy Workflow Diagram

Caption: Workflow for ATR-IR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns. For this compound, electrospray ionization (ESI) would be a suitable soft ionization technique.

Predicted Mass Spectrometry Data (ESI+)

| m/z | Ion | Rationale |

| 129.1022 | [M+H]⁺ | The protonated molecular ion is expected to be the base peak in the ESI+ spectrum. The exact mass provides high confidence in the elemental formula (C₆H₁₃N₂O⁺). |

| 151.0842 | [M+Na]⁺ | Adduct formation with sodium ions is common in ESI-MS. |

| 257.1966 | [2M+H]⁺ | Dimer formation can sometimes be observed. |

Expected Fragmentation Pattern (MS/MS of m/z 129.1022):

-

Loss of CH₃• (methyl radical): A fragment at m/z 114, though less common for radical loss in ESI.

-

Loss of CO (carbonyl group): A fragment at m/z 101.

-

Cleavage of the diazepane ring: Various ring-opening and cleavage pathways can lead to smaller fragments, providing structural information. For instance, cleavage alpha to the nitrogen atoms is a common fragmentation pathway for amines.

Experimental Protocol for MS Data Acquisition (LC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent system, such as methanol or acetonitrile/water.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography (LC) system.

-

Chromatography (Optional but recommended for purity assessment):

-

Inject the sample onto a C18 reverse-phase column.

-

Elute with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

-

Mass Spectrometry:

-

Ionize the sample using an ESI source in positive ion mode.

-

Acquire a full scan mass spectrum over a range of m/z 50-500 to determine the molecular weight.

-

Perform tandem MS (MS/MS) on the protonated molecular ion (m/z 129.1022) to induce fragmentation and obtain structural information.

-

Mass Spectrometry Workflow Diagram

Caption: Workflow for LC-MS analysis.

Conclusion

The comprehensive spectroscopic analysis of this compound, utilizing NMR, IR, and MS, provides a self-validating system for its structural confirmation. While this guide is based on predicted data, the outlined protocols and interpretive principles offer a robust framework for any researcher undertaking the synthesis or analysis of this compound. The combination of these techniques allows for the unambiguous determination of its constitution, connectivity, and key functional groups, which is essential for its application in drug discovery and development.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Science & Business Media. [Link]

-

de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]

Introduction: The Significance of the 1,4-Diazepine Scaffold

An In-Depth Technical Guide to 7-Methyl-1,4-diazepan-5-one

The 1,4-diazepine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique seven-membered heterocyclic structure, containing two nitrogen atoms, imparts favorable physicochemical properties that have been exploited in the development of a wide range of therapeutics. The most iconic member of this class is diazepam (Valium), a benchmark anxiolytic and anticonvulsant that underscored the therapeutic potential of this molecular framework.[3][4]

This compound is a functionalized derivative of this core structure. As a chiral heterocyclic building block, it offers researchers a strategic starting point for the synthesis of complex molecules.[5][6] The presence of a methyl group introduces a stereocenter, allowing for the development of enantiomerically pure compounds—a critical consideration in modern drug design to optimize efficacy and minimize off-target effects. This guide provides a comprehensive overview of this compound, detailing its chemical identity, a robust synthetic protocol, potential applications, and essential handling information for professionals in drug discovery and chemical research.

Section 1: Chemical Identity and Physicochemical Properties

Accurate identification is the foundation of all chemical research. This compound is identified by its systematic name and, most definitively, by its CAS Registry Number.

IUPAC Name: this compound Synonyms: Hexahydro-7-methyl-5H-1,4-diazepin-5-one, 7-Methyl-5-oxo-1,4-diazepane[5][7] CAS Numbers:

The structural features of this molecule are presented below. The asterisk denotes the chiral center at the C7 position.

Caption: Chemical Structure of this compound.

Physicochemical Data Summary

The key properties of this compound are summarized in the table below, providing essential data for experimental planning and characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₂N₂O | [5] |

| Molecular Weight | 128.17 g/mol | [5][7] |

| Melting Point | 113-114 °C | [7] |

| Topological Polar Surface Area (TPSA) | 41.1 Ų | [7] |

| XLogP3 | -0.7 | [7] |

| Hydrogen Bond Donors | 2 | [7] |

| Hydrogen Bond Acceptors | 2 | [7] |

| Appearance | Crystalline solid (typical) | N/A |

Section 2: Synthesis and Mechanistic Considerations

A robust and reproducible synthetic route is paramount for the utilization of any chemical building block. While multiple strategies can be envisioned for the synthesis of 1,4-diazepan-5-ones, a highly effective and logical approach involves the intramolecular cyclization of a linear amino acid precursor. This method provides excellent control over the final structure.

Proposed Synthetic Pathway: Intramolecular Amidation

The proposed synthesis begins with commercially available starting materials: ethylenediamine and methyl crotonate. The reaction proceeds via a Michael addition followed by an intramolecular cyclization upon heating, which forms the thermodynamically stable seven-membered lactam ring.

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure. Researchers should optimize conditions based on their specific laboratory setup and scale.

Step 1: Synthesis of Methyl 3-((2-aminoethyl)amino)butanoate

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethylenediamine (1.0 eq) dissolved in methanol (approx. 0.5 M).

-

Slowly add methyl crotonate (1.0 eq) to the solution at room temperature. An exothermic reaction may be observed.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

-

Once complete, cool the mixture to room temperature and remove the solvent under reduced pressure to yield the crude intermediate product. Purification via column chromatography may be performed but is often unnecessary for the subsequent step.

Causality: The Michael addition is a conjugate addition of a nucleophile (the primary amine of ethylenediamine) to an α,β-unsaturated carbonyl compound (methyl crotonate). Using an excess of ethylenediamine can be employed to minimize diamine addition, but controlling the stoichiometry is generally sufficient. Methanol is an excellent solvent as it readily dissolves both reactants.

Step 2: Synthesis of this compound

-

Dissolve the crude intermediate from Step 1 in a high-boiling point, non-protic solvent such as toluene or xylene (approx. 0.2 M).

-

Heat the mixture to reflux (approx. 110-140 °C, depending on the solvent) for 12-24 hours. The cyclization releases methanol as a byproduct.

-

Monitor the formation of the lactam product by TLC or LC-MS.

-

Upon completion, cool the reaction mixture. The product may precipitate upon cooling. If not, concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a crystalline solid.[7]

Causality: High temperature promotes the intramolecular nucleophilic attack of the terminal primary amine onto the ester carbonyl. This is an equilibrium process, but the formation of the stable seven-membered lactam ring drives the reaction to completion. The removal of the methanol byproduct (e.g., with a Dean-Stark apparatus) can further increase the yield.

Section 3: Applications in Drug Discovery

The true value of this compound lies in its application as a versatile scaffold for constructing novel, biologically active molecules. The diazepine core is a well-established pharmacophore for targeting the central nervous system (CNS).[2]

-

Scaffold for CNS Agents: The 1,4-diazepine structure is renowned for its anxiolytic, sedative, and anticonvulsant properties, primarily through modulation of GABA-A receptors.[4] This building block allows for the exploration of novel derivatives with potentially improved potency, selectivity, or pharmacokinetic profiles.

-

Chiral Pool Synthesis: As a chiral molecule, it serves as an excellent starting point for asymmetric synthesis. The methyl group provides a defined stereochemical anchor, enabling the synthesis of enantiomerically pure final compounds, which is a critical requirement from regulatory bodies like the FDA.

-

Peptidomimetics: The diazepan-5-one structure can act as a constrained dipeptide mimic. Incorporating it into peptide sequences can enhance metabolic stability and enforce specific conformations, which is a valuable strategy in designing protease inhibitors or receptor antagonists.[2]

Section 4: Analytical Characterization

Structural confirmation and purity assessment are non-negotiable for any chemical used in research. The following are the expected analytical signatures for this compound.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the N-H protons (broad), three distinct methylene (CH₂) groups on the ring, a methine (CH) proton adjacent to the methyl group, and a methyl (CH₃) doublet. |

| ¹³C NMR | A carbonyl carbon (C=O) signal (~170-175 ppm), three methylene carbons, one methine carbon, and one methyl carbon. |

| IR Spectroscopy | Characteristic peaks for N-H stretching (~3300 cm⁻¹), C-H stretching (~2850-3000 cm⁻¹), and a strong amide C=O stretch (~1650 cm⁻¹). |

| Mass Spectrometry (ESI+) | A prominent peak for the protonated molecule [M+H]⁺ at m/z 129.10. |

Section 5: Safety and Handling

While no specific toxicology data for this compound is widely available, it should be handled with the standard care afforded to all laboratory chemicals, particularly those with potential biological activity.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.[8]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Researchers should always consult the Material Safety Data Sheet (MSDS) provided by the supplier for the most detailed and up-to-date safety information.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for innovation in medicinal chemistry. Its well-defined structure, chirality, and foundation on the biologically significant 1,4-diazepine scaffold make it a valuable building block for the synthesis of next-generation therapeutics. This guide provides the foundational knowledge required for researchers to confidently synthesize, characterize, and apply this potent intermediate in their drug discovery and development programs.

References

- 7-methyl-1, 4-diazepan-5-one, min 97%, 100 mg. (n.d.). AFEyewear.

- (R)-7-Methyl-1,4-diazepan-5-one. (n.d.). BLDpharm.

- PAI Pharma. (2021, March 24).

- Spectrum Chemical. (2017, April 10).

- Sciencelab.com. (2005, October 10).

- Sigma-Aldrich. (2024, November 20).

- Pfizer. (2009, September 1).

- (R)-(7-Methyl-1,4-diazepan-1-yl)(5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl)methanone. (n.d.).

- Diazepam-d5. (n.d.). Cayman Chemical.

- Wang, Z., et al. (2018). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 23(1), 14.

- methyl 7-methyl-6H-1,4-diazepin-5-yl ether. (n.d.). ChemSynthesis.

- NIST. (n.d.). Diazepam. NIST Chemistry WebBook.

- Hexahydro-7-methyl-5H-1,4-diazepin-5-one. (n.d.). Echemi.

- NIST. (n.d.). Diazepam. NIST Chemistry WebBook.

- National Center for Biotechnology Inform

- 4-Methyl-1,4-diazepan-5-one hydrochloride. (n.d.). CymitQuimica.

- SWGDRUG. (1999, February 15). Diazepam.

-

Patil, S., et al. (2015). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Journal of Chemical and Pharmaceutical Research, 7(8), 497-501. 19.[5][9]Diazepan-5-one. (n.d.). Santa Cruz Biotechnology.

- University of Parma. (n.d.). Diazepam.

- Diazepam. (n.d.). In Wikipedia.

- Britton, J., et al. (2022). Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. Frontiers in Chemistry, 10, 893318.

- Siddiqui, N., et al. (2017). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 14(5), 691-706.

- Griffin, C. E., et al. (2013). Classics in Chemical Neuroscience: Diazepam (Valium). ACS Chemical Neuroscience, 4(8), 1167–1173.

- Manivel, P., et al. (2015). Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives. Chemistry Central Journal, 9, 19.

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diazepam - Wikipedia [en.wikipedia.org]

- 4. Classics in Chemical Neuroscience: Diazepam (Valium) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. calpaclab.com [calpaclab.com]

- 6. 1394957-73-3|(R)-7-Methyl-1,4-diazepan-5-one|BLD Pharm [bldpharm.com]

- 7. echemi.com [echemi.com]

- 8. paipharma.com [paipharma.com]

- 9. spectrumchemical.com [spectrumchemical.com]

Physical and chemical properties of 7-Methyl-1,4-diazepan-5-one

An In-Depth Technical Guide to 7-Methyl-1,4-diazepan-5-one: Properties, Analysis, and Applications in Drug Development

Executive Summary

This compound is a heterocyclic compound of significant interest to the pharmaceutical industry. As a chiral building block, its primary utility lies in the stereospecific synthesis of complex active pharmaceutical ingredients (APIs). Most notably, the (R)-enantiomer of this molecule is a critical intermediate in the manufacture of Suvorexant, a dual orexin receptor antagonist for the treatment of insomnia.[1][2] This guide provides a comprehensive overview of the core physicochemical properties, spectroscopic profile, synthetic considerations, and analytical methodologies for this compound, tailored for researchers and scientists in drug development.

Introduction: The 1,4-Diazepan-5-one Scaffold

Seven-membered heterocyclic rings containing two nitrogen atoms, known as diazepines, represent a "privileged scaffold" in medicinal chemistry.[3][4] This structural motif is prevalent in a wide array of biologically active compounds, including the well-known benzodiazepine class of drugs.[4] The 1,4-diazepan-5-one core, a saturated version with a ketone functional group, offers a unique three-dimensional geometry that is conducive to specific interactions with biological targets. This compound embodies this scaffold, with the addition of a methyl group that introduces a chiral center, making it an invaluable asset for constructing enantiomerically pure therapeutic agents.[1][5]

Core Physicochemical Properties

A foundational understanding of the molecule's physical properties is essential for its handling, formulation, and integration into synthetic workflows.

Structural and General Properties

The key identifying and physical properties of this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| Synonyms | Hexahydro-7-methyl-5H-1,4-diazepin-5-one | [6][7] |

| CAS Number | 90673-37-3 (Racemate) | [6][7] |

| 1394957-73-3 ((R)-enantiomer) | [5] | |

| Molecular Formula | C₆H₁₂N₂O | [5][6] |

| Molecular Weight | 128.17 g/mol | [5][7] |

| Melting Point | 113-114 °C | [7] |

| Topological Polar Surface Area | 41.1 Ų | [7] |

| Hydrogen Bond Donors | 2 | [7] |

| Hydrogen Bond Acceptors | 2 | [7] |

graph "7_Methyl_1_4_diazepan_5_one" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Atom nodes N1 [label="N", pos="0,1.2!", fontcolor="#202124"]; C2 [label="C", pos="-1.2,0.6!", fontcolor="#202124"]; C3 [label="C", pos="-1.2,-0.6!", fontcolor="#202124"]; N4 [label="N", pos="0,-1.2!", fontcolor="#202124"]; C5 [label="C", pos="1.2,-0.6!", fontcolor="#202124"]; O5 [label="O", pos="2.2,-1.0!", fontcolor="#EA4335"]; C6 [label="C", pos="1.8,0.3!", fontcolor="#202124"]; C7 [label="C*", pos="1.2,1.5!", fontcolor="#202124"]; C8 [label="C", pos="2.2,2.4!", fontcolor="#202124"]; H_N1 [label="H", pos="-0.5,1.8!", fontcolor="#5F6368"]; H_N4 [label="H", pos="-0.5,-1.8!", fontcolor="#5F6368"];

// Bonds N1 -- C2; C2 -- C3; C3 -- N4; N4 -- C5; C5 -- C6; C6 -- C7; C7 -- N1; C7 -- C8 [label="H₃"]; C5 -- O5 [style=double]; N1 -- H_N1; N4 -- H_N4; }

Caption: Structure of this compound with chiral center (*).

Solubility and pKa Profile

-

pKa: Direct experimental pKa values are not published. However, we can predict the basicity based on the functional groups. The nitrogen atom of the amide is non-basic due to resonance delocalization of the lone pair into the carbonyl. The two secondary amine nitrogens are basic. The pKa of the conjugate acid of a typical cyclic secondary amine is around 11. Therefore, this compound is expected to be basic and will exist in a protonated, cationic form in acidic solutions.

Spectroscopic and Structural Characterization

Spectroscopic analysis is critical for identity confirmation and purity assessment. The following are predicted spectral characteristics based on the molecule's structure.

| Technique | Expected Features |

| ¹H NMR | ~7.0-8.0 ppm (broad s, 1H): Amide N-H. ~2.5-3.5 ppm (m): Protons on carbons adjacent to nitrogen atoms (CH₂ and CH groups). ~3.0-3.5 ppm (m, 1H): Methine proton at C7. ~1.5-2.5 ppm (broad s, 1H): Amine N-H. ~1.2 ppm (d, 3H): Methyl protons at C7, doublet due to coupling with the C7 proton. |

| ¹³C NMR | ~170-175 ppm: Carbonyl carbon (C5) of the amide. ~40-60 ppm: Aliphatic carbons adjacent to nitrogen atoms (C2, C3, C6, C7). ~20 ppm: Methyl carbon. |

| IR Spectroscopy | ~3300 cm⁻¹ (broad): N-H stretching vibrations from amine and amide. ~1650 cm⁻¹ (strong): C=O stretching vibration of the secondary amide (lactam). ~2850-2960 cm⁻¹: C-H stretching of aliphatic groups. |

| Mass Spectrometry | [M+H]⁺ = 129.10: Expected molecular ion peak for the protonated molecule in ESI-MS. Fragmentation may occur via cleavage of the diazepine ring. |

Causality Behind Predictions: The predicted chemical shifts in NMR are based on the inductive effects of the electronegative nitrogen and oxygen atoms, which deshield adjacent protons and carbons, shifting their signals downfield. The IR absorption frequencies are characteristic of the specific vibrational modes of the N-H and C=O bonds present in the molecule.

Synthesis and Reactivity

General Synthetic Approach

The synthesis of 1,4-diazepan-5-one cores often involves the cyclization of linear precursors. A plausible route to this compound could involve the reaction of ethylenediamine with a derivative of 3-aminobutanoic acid or a related precursor, followed by intramolecular cyclization to form the lactam ring. The chirality at the C7 position must be established either by using a chiral starting material or through chiral resolution of the racemic product.[1]

Caption: Generalized synthetic workflow for chiral 1,4-diazepan-5-ones.

Chemical Reactivity

-

N-Acylation/Alkylation: The secondary amine at the N1 position is a primary site for functionalization. It can readily undergo acylation with acid chlorides or coupling with carboxylic acids to form amides, or alkylation with alkyl halides. This reactivity is exploited in its use as a synthetic intermediate.[1]

-

Amide Hydrolysis: The lactam bond is stable under neutral conditions but can be hydrolyzed under harsh acidic or basic conditions, leading to the opening of the seven-membered ring.

Analytical Methodologies

Robust analytical methods are required to determine the purity, identity, and chiral excess of this compound. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is a standard approach.

Protocol: RP-HPLC for Purity Analysis

This protocol provides a self-validating system for assessing the chemical purity of the compound.

-

System Preparation:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 210 nm (chosen for detecting the amide chromophore).

-

Column Temperature: 30 °C.

-

-

Sample and Standard Preparation:

-

Standard Solution: Accurately weigh and dissolve this compound in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1.0 mg/mL.

-

Sample Solution: Prepare the sample to be tested at the same concentration using the same diluent.

-

-

Chromatographic Run:

-

Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 15 minutes.

-

Inject 10 µL of the sample solution.

-

Run a linear gradient elution (e.g., from 5% B to 95% B over 20 minutes).

-

Hold at 95% B for 5 minutes to elute any highly retained impurities.

-

Return to initial conditions and re-equilibrate for the next injection.

-

-

Data Analysis:

-

Identify the peak for this compound by comparing its retention time to that of the standard.

-

Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks detected.

-

Expertise Insight: The use of a C18 column is a standard choice for moderately polar small molecules. The acidic TFA in the mobile phase ensures that the amine groups are protonated, leading to sharp, symmetrical peak shapes and reproducible retention times. A gradient elution is employed to ensure that impurities with a wide range of polarities are effectively separated and eluted.

Caption: Standard workflow for RP-HPLC purity analysis.

Applications in Drug Discovery and Development

The primary and most well-documented application of this compound is in the synthesis of Suvorexant.

Sources

- 1. US20190276414A1 - Chiral resolution of an intermediate of suvorexant and cocrystals thereof - Google Patents [patents.google.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Privileged Diazepine Compounds and their Emergence as Bromodomain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1394957-73-3|(R)-7-Methyl-1,4-diazepan-5-one|BLD Pharm [bldpharm.com]

- 6. calpaclab.com [calpaclab.com]

- 7. echemi.com [echemi.com]

- 8. swgdrug.org [swgdrug.org]

- 9. CAS 439-14-5: Diazepam | CymitQuimica [cymitquimica.com]

The Emerging Therapeutic Potential of 7-Methyl-1,4-diazepan-5-one Derivatives: A Technical Guide for Drug Discovery

Abstract

The 1,4-diazepan-5-one scaffold represents a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide delves into the potential therapeutic applications of a specific subclass: 7-Methyl-1,4-diazepan-5-one derivatives. While direct research on this particular scaffold is nascent, this document synthesizes data from structurally related compounds to provide a predictive framework for its biological activity. We will explore the rationale behind investigating its potential as an anticancer, antimicrobial, and central nervous system (CNS) modulating agent. This guide provides detailed, field-proven experimental protocols for the synthesis and biological evaluation of these novel compounds, intended to empower researchers and drug development professionals in their quest for new therapeutic agents.

Introduction: The 1,4-Diazepan-5-one Core and the Significance of Methylation

The seven-membered diazepine ring system is a cornerstone of many pharmaceuticals, most notably the benzodiazepine class of drugs.[1] The 1,4-diazepan-5-one core, a saturated version of this heterocyclic system, offers a three-dimensional structure that can be strategically modified to interact with a variety of biological targets. The introduction of a methyl group at the 7-position is a key chemical modification. This substitution can influence the molecule's lipophilicity, metabolic stability, and steric interactions with target proteins, potentially leading to enhanced potency and selectivity. This guide will explore the projected biological activities of derivatives of this scaffold.

Postulated Biological Activities and Mechanisms of Action

Based on the known activities of related 1,4-diazepine and benzodiazepine derivatives, we can hypothesize several promising avenues for the biological activity of this compound compounds.[2]

Anticancer Potential

Numerous diazepine-containing molecules have demonstrated antiproliferative properties against various cancer cell lines.[3][4] The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest.[4] For this compound derivatives, a plausible mechanism of action could be the inhibition of key signaling pathways involved in tumor growth and survival.

Hypothesized Signaling Pathway Inhibition:

Caption: Hypothesized inhibition of RTK signaling by a this compound derivative.

Antimicrobial Activity

Heterocyclic compounds are a rich source of novel antimicrobial agents.[5] The diazepine nucleus has been incorporated into molecules with both antibacterial and antifungal properties.[6] The mechanism of action for such compounds can vary, from disrupting cell wall synthesis to inhibiting essential enzymes.

Central Nervous System (CNS) Modulation

The structural similarity of the 1,4-diazepan-5-one core to benzodiazepines suggests a potential for CNS activity.[7] This could manifest as anxiolytic, sedative, or anticonvulsant effects, likely mediated through interaction with GABA-A receptors.[8]

Experimental Protocols for Biological Evaluation

To empirically validate the hypothesized biological activities, a systematic screening process is essential. The following are detailed protocols for the initial in vitro evaluation of novel this compound derivatives.

Synthesis of this compound Derivatives

A generalized synthetic scheme for creating a library of this compound derivatives is presented below. This multi-step synthesis allows for diversification at key positions to explore structure-activity relationships.

Synthetic Workflow:

Sources

- 1. researchgate.net [researchgate.net]

- 2. benthamscience.com [benthamscience.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and antimicrobial activities of a novel series of heterocyclic α-aminophosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Navigating the Uncharted: A Technical Guide to the Stability and Storage of 7-Methyl-1,4-diazepan-5-one

Preamble: Addressing the Data Deficit

For drug development professionals and researchers, understanding the stability of a molecule is paramount to ensuring experimental integrity, purity, and shelf-life. This guide focuses on 7-Methyl-1,4-diazepan-5-one, a heterocyclic compound featuring a diazepane core. A thorough review of publicly available information, including Safety Data Sheets (SDS) for its CAS number 90673-37-3, reveals a critical data gap: there is no published, validated stability data for this specific molecule.[1] The corresponding SDS explicitly states "no data available" for key metrics such as chemical stability, reactivity, and hazardous decomposition products.[1]

This guide, therefore, adopts a first-principles approach. Instead of merely reporting established data, we will deconstruct the molecule's functional groups, predict its likely degradation pathways based on established chemical principles, and propose a robust framework for storage and stability validation. This document is designed to be a practical, authoritative resource for scientists navigating the use of this and structurally similar compounds.

Molecular Profile and Inherent Reactivity

The stability of any compound is intrinsically linked to its structure. This compound is a cyclic diamine derivative containing a seven-membered ring. Its key functional groups dictate its chemical behavior.

-

Secondary Amine (N-H): This group is basic and nucleophilic. It is susceptible to oxidation and can participate in various side reactions.

-

Tertiary Amine (N-CH₃): This group is also basic and can be oxidized, though its reactivity is sterically hindered compared to the secondary amine.

-

Cyclic Amide (Lactam): The amide bond is the most significant site of potential hydrolytic instability. This bond can be cleaved under both acidic and basic conditions.

The overall reactivity is a composite of these features. The presence of two nitrogen atoms within the ring makes the molecule basic and potentially hygroscopic.

Caption: Structure of this compound.

Predicted Degradation Pathways

Based on the functional group analysis, we can postulate the most probable routes of degradation. These pathways represent the primary risks to the compound's integrity during storage and handling.

Hydrolysis of the Lactam Ring

The most significant vulnerability of this compound is the hydrolysis of its cyclic amide (lactam) bond. This reaction is catalyzed by the presence of acid or base and results in ring-opening to form a linear amino acid derivative. This is a well-documented degradation pathway for related benzodiazepine structures like diazepam and nitrazepam.[2][3]

-

Acid-Catalyzed Hydrolysis: Protonation of the amide carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis: Direct nucleophilic attack of a hydroxide ion on the amide carbonyl carbon initiates the cleavage.

Caption: Predicted primary degradation via hydrolysis.

Oxidation

The secondary and tertiary amine functionalities are potential sites for oxidation, especially in the presence of atmospheric oxygen, peroxides, or other oxidizing agents. Oxidation can lead to the formation of N-oxides or other degradation products, which could alter the compound's biological activity and purity profile. While less common than hydrolysis for this structure type, it is a potential risk during long-term storage if not protected from air.

Thermal Degradation

While the specific decomposition temperature is unknown, studies on other cyclic diamines show that high temperatures can induce degradation.[4][5] Pathways can include intermolecular reactions, such as polymerization or the formation of urea derivatives, or fragmentation of the ring structure.[4] Therefore, exposure to high heat should be avoided.

Recommended Storage and Handling Protocols

Given the predicted instabilities, a conservative and protective storage strategy is essential. The following recommendations are based on best practices for analogous compounds, such as diazepam and other heterocyclic amines.[6][7]

| Parameter | Recommendation | Rationale |

| Temperature | Store at controlled room temperature (15-25°C) or refrigerated (2-8°C). | Minimizes the rate of thermal degradation and potential hydrolytic reactions. |

| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., Argon, Nitrogen). | Prevents exposure to moisture (mitigating hydrolysis) and oxygen (mitigating oxidation). |

| Light | Protect from light by using amber glass vials or storing in a dark location. | While photosensitivity is unconfirmed, many nitrogen-containing heterocycles and related benzodiazepines are light-sensitive.[6][7] |

| Inertness | Use high-quality, inert containers (e.g., Type I borosilicate glass). | Avoids potential leaching or adsorption issues that can occur with some plastics. |

| Incompatibilities | Store away from strong acids, strong bases, and strong oxidizing agents. | These substances can act as catalysts for degradation, particularly hydrolysis and oxidation.[7] |

Framework for an In-House Stability Assessment

To overcome the absence of public data, researchers should perform an in-house stability assessment. A forced degradation study is the most efficient way to identify potential degradation products and sensitive conditions.

Experimental Workflow: Forced Degradation Study

Caption: Workflow for a forced degradation study.

Step-by-Step Protocol

-

Develop an Analytical Method:

-

Establish a stability-indicating High-Performance Liquid Chromatography (HPLC) method, preferably with both UV and Mass Spectrometry (MS) detection.

-

A reverse-phase C18 column is a suitable starting point. The mobile phase could consist of a gradient of acetonitrile and water with a modifier like formic acid or ammonium acetate to ensure good peak shape.

-

The goal is to achieve baseline separation between the parent compound and all potential degradation products.

-

-

Prepare Stress Samples:

-

Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture like acetonitrile/water.

-

For hydrolytic stress, add 0.1 M HCl (acidic) or 0.1 M NaOH (basic) to aliquots of the solution.

-

For oxidative stress, add 3% hydrogen peroxide.

-

For thermal stress, incubate an aliquot at an elevated temperature (e.g., 60-80°C).

-

For photostability, expose a solution to a calibrated light source as per ICH Q1B guidelines.

-

-

Incubation and Sampling:

-

Incubate the stressed samples for a defined period (e.g., 24-48 hours), taking samples at intermediate time points (e.g., 0, 2, 8, 24 hours).

-

Neutralize the acid and base samples before injection to prevent damage to the HPLC column.

-

-

Analysis and Data Interpretation:

-

Analyze all samples using the developed HPLC-UV/MS method.

-

Compare the chromatograms of the stressed samples to the time-zero and control samples.

-

Calculate the percentage of degradation. Use the MS data to obtain the mass of the degradation products, which helps in elucidating their structures and confirming the degradation pathways predicted in Section 2.0.

-

Conclusion

While this compound lacks formal stability studies, a technical assessment based on its chemical structure provides a strong foundation for its proper handling and storage. The primary risks are identified as hydrolysis of the lactam ring and, to a lesser extent, oxidation of the amine groups. By implementing the recommended storage conditions—protection from moisture, air, light, and heat—researchers can significantly mitigate these risks. For critical applications, conducting an in-house forced degradation study is strongly advised to generate empirical data and ensure the long-term integrity of the material.

References

-

Cui, G., et al. (2021). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. Available at: [Link]

- Han, W. W., et al. (1977). Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam. Journal of Pharmaceutical Sciences, 66(6), 864-873.

-

Han, W. W., et al. (1977). Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam. PubMed. Available at: [Link]

- ScienceLab.com. (2005). Material Safety Data Sheet Diazepam MSDS.

-

ResearchGate. Chemical structures of some cyclic diamines. Available at: [Link]

-

MDPI. (2022). The Effect of the Structure of Aromatic Diamine on High-Performance Epoxy Resins. Available at: [Link]

-

ResearchGate. Cyclic diamines as potential high energy materials. Available at: [Link]

-

Han, W. W., et al. (1977). Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines III: nitrazepam. PubMed. Available at: [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines III: nitrazepam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. americanamb.com [americanamb.com]

- 7. paipharma.com [paipharma.com]

A Researcher's Guide to Procuring 7-Methyl-1,4-diazepan-5-one: From Supplier Selection to Quality Verification

An In-depth Technical Guide for Scientists and Drug Development Professionals

The procurement of specialized chemical reagents is a critical, yet often overlooked, aspect of successful research. The identity, purity, and stability of a starting material like 7-Methyl-1,4-diazepan-5-one, a valuable heterocyclic building block, directly impact the validity and reproducibility of experimental outcomes. This guide provides a comprehensive framework for researchers to navigate the commercial supplier landscape, implement robust procurement workflows, and perform essential quality control to ensure the procured material meets the rigorous demands of scientific research.

The Commercial Supplier Landscape

Sourcing high-quality this compound requires careful evaluation of various commercial suppliers. The market ranges from large, well-established chemical providers to smaller, specialized custom synthesis labs. While larger suppliers offer convenience and extensive catalogs, niche providers may offer unique analogs or better-characterized batches.

A critical first step is to identify the compound by its Chemical Abstracts Service (CAS) number. For this compound, the relevant CAS number is 90673-37-3 .[1] Using the CAS number in searches ensures unambiguous identification of the target molecule across different supplier catalogs.

Table 1: Selected Commercial Suppliers of this compound

| Supplier | Product Example (CAS 90673-37-3 or related) | Notes |

| BLDpharm | (R)-7-Methyl-1,4-diazepan-5-one (CAS 1394957-73-3) | Offers the chiral (R)-enantiomer. Provides access to analytical data like NMR, HPLC, and LC-MS upon request.[2] |

| Echemi | Hexahydro-7-methyl-5H-1,4-diazepin-5-one (CAS 90673-37-3) | Lists key physicochemical properties and synonyms for the racemic compound.[1] |

| CymitQuimica | 4-Methyl-1,4-diazepan-5-one hydrochloride (CAS 329794-41-4) | Provides the hydrochloride salt of an isomer, which may be suitable for certain applications requiring different solubility.[3] |

| Sigma-Aldrich | 1-Methyl-1,4-diazepan-5-one (CAS 5441-40-7) | Lists a related isomer. Notably, the product page states that analytical data is not collected and the buyer assumes responsibility for confirming identity and purity. |

Causality in Supplier Selection: Beyond the Catalog

Choosing a supplier should not be based on price alone. The trustworthiness of a supplier is paramount. Reputable suppliers will readily provide a Certificate of Analysis (CoA) for a specific batch. The CoA is a critical document that details the results of their internal quality control testing, typically including purity assessment by methods like HPLC or NMR and confirmation of identity. Researchers should always request a lot-specific CoA before purchase. A supplier's reluctance or inability to provide this is a significant red flag.

From Procurement to Benchtop: A Validated Workflow

A systematic approach to procurement, receipt, and handling is essential for maintaining the integrity of the chemical.

Safe Handling and Storage

Upon receipt, this compound should be handled according to the Safety Data Sheet (SDS) provided by the supplier. As a standard practice for amine-containing heterocyclic compounds, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Essential Quality Control: Trust but Verify

Independent verification of a procured chemical's identity and purity is a cornerstone of scientific integrity.[4][5] While a supplier's CoA is a valuable starting point, in-house analytical testing ensures the material is suitable for its intended application, especially in sensitive assays or multi-step syntheses where impurities can lead to confounding results or failed reactions.[6][7]

Experimental Protocol: ¹H NMR Spectroscopy

-

Objective: To confirm the structural integrity and proton environment of the molecule.

-

Methodology:

-

Prepare a sample by dissolving ~5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆).

-

Add a small amount of an internal standard (e.g., TMS) if quantitative analysis is needed.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

-

-

Expected Results: The spectrum should show distinct peaks corresponding to the methyl group, the methylene protons of the diazepane ring, and the amine protons. The integration of these peaks should correspond to the number of protons in each environment. The chemical shifts will be characteristic of the molecule's structure.

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Objective: To verify the molecular weight of the compound and assess its purity.

-

Methodology:

-

Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Further dilute this stock solution to a final concentration of ~10-100 µg/mL using the initial mobile phase composition.

-

Inject a small volume (e.g., 1-5 µL) onto an LC-MS system equipped with a C18 reversed-phase column and an electrospray ionization (ESI) source operating in positive ion mode.[8][9]

-

Run a gradient elution, for example, from 5% to 95% acetonitrile in water (both with 0.1% formic acid) over several minutes.

-

-

Expected Results: The mass spectrum should display a prominent ion corresponding to the protonated molecule [M+H]⁺. For C₆H₁₂N₂O, the expected monoisotopic mass is 128.09, so the [M+H]⁺ ion should be observed at approximately m/z 129.10.[1] The chromatogram from the UV or total ion current (TIC) detector will indicate the purity, with a single major peak being ideal.

Application in Drug Discovery: Why Purity Matters

Heterocyclic scaffolds like this compound are common starting points for the synthesis of compound libraries aimed at identifying novel drug candidates.[10] These compounds might be designed to interact with specific biological targets, such as G-protein coupled receptors (GPCRs) or enzymes within a signaling pathway.

In this context, the purity of the initial building block is non-negotiable. An impurity could possess its own biological activity, leading to false positives in a screening campaign. Alternatively, a reactive impurity could interfere with subsequent chemical reactions, lowering the yield and purity of the final library members. This compromises the integrity of structure-activity relationship (SAR) studies, where researchers correlate changes in chemical structure with changes in biological activity. Reliable SAR data depends on the unambiguous identity and high purity of every compound tested.[5]

Conclusion

The successful procurement of this compound for research is a multi-step process that demands diligence from the scientist. It begins with a thorough evaluation of the supplier landscape, extends through a systematic workflow for ordering and handling, and culminates in rigorous, in-house quality control. By treating chemical procurement with the same level of scientific rigor as the experiments themselves, researchers can build a foundation of quality and reliability that enhances the validity and impact of their work.

References

-

Galzi, J. L., Ruggiu, F., Gizzi, P., & Didier, B. (2015). [Quality control of chemical libraries]. Médecine/sciences, 31(6-7), 645–651. Available from: [Link]

-

Ratanghayra, N. (2022). Quality Control During Drug Development. Technology Networks. Available from: [Link]

-

Aris, A. (2025). Pharma Quality Control Strategies for Drug Development and Regulatory Compliance. Available from: [Link]

-